molecular formula C22H26N2O5S B3014665 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 921914-15-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B3014665
CAS No.: 921914-15-0
M. Wt: 430.52
InChI Key: FXUDXOIVXYGYBI-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a complex benzoxazepine core structure, characterized by a seven-membered oxazepine ring fused to a benzene ring, and is substituted with an allyl group and a 4-methoxy-2-methylbenzenesulfonamide moiety. The presence of the sulfonamide group is of particular interest, as this functional group is commonly found in compounds that exhibit a range of biological activities, often serving as a key pharmacophore in medicinal chemistry. The specific structural features of this compound, including the allyl group which can offer a handle for further chemical modification, make it a valuable candidate for exploration in various scientific applications. Potential research applications include its use as a key intermediate in synthetic organic chemistry, a lead compound in drug discovery programs, and a tool compound in biochemical and phenotypic screening assays to investigate novel biological pathways. While the precise mechanism of action for this specific compound requires further experimental elucidation, analogs within the same structural class are known to interact with biological targets such as enzymes and receptors. The benzenesulfonamide group, in particular, is frequently associated with enzyme inhibitory activity, potentially modulating critical cellular processes. This product is supplied for non-human, non-therapeutic research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. For detailed pricing, availability, and custom synthesis inquiries, please contact our sales team.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-6-11-24-18-13-16(7-9-19(18)29-14-22(3,4)21(24)25)23-30(26,27)20-10-8-17(28-5)12-15(20)2/h6-10,12-13,23H,1,11,14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUDXOIVXYGYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects and molecular mechanisms.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • Purity : Typically around 95% .

Antitumor Activity

Research has indicated that derivatives of oxazepin compounds exhibit significant antitumor properties. The structure of N-(5-allyl-3,3-dimethyl-4-oxo...) suggests potential interactions with various cellular pathways involved in tumor growth and proliferation. For example, similar compounds have shown efficacy against BRAF(V600E) and EGFR mutations in cancer cells .

Case Study : A study evaluated a series of oxazepin derivatives for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain modifications in the molecular structure significantly enhanced the inhibitory activity against cancer cell growth.

Compound NameIC50 (µM)Target
Oxazepin A0.5BRAF
Oxazepin B1.2EGFR
N-(5-allyl...)0.8Unknown

Table 1: Cytotoxicity of oxazepin derivatives against cancer cell lines.

Anti-inflammatory Effects

In addition to antitumor activity, compounds similar to N-(5-allyl...) have been studied for their anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB and MAPK .

Research Findings : A study demonstrated that an oxazepin derivative reduced inflammation in a murine model of arthritis by downregulating TNF-alpha and IL-6 levels.

The biological activity of N-(5-allyl...) is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer proliferation.
  • Receptor Modulation : It can act as a modulator for receptors that are critical in inflammatory responses.
  • Gene Expression Regulation : The compound may influence gene expression patterns associated with cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like N-(5-allyl...). Variations in substituents on the oxazepin ring can lead to significant changes in potency and selectivity towards specific targets.

Key Findings :

  • Substituents at the 4-position of the methoxy group enhance lipophilicity and cellular uptake.
  • The allyl group at the 5-position is essential for maintaining antitumor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with two closely related analogs described in the evidence, differing primarily in the benzenesulfonamide substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Benzenesulfonamide Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 4-methoxy-2-methyl ~C₂₁H₂₅N₂O₅S ~440–450 Not available
N-(5-allyl-3,3-dimethyl-4-oxo-...-8-yl)-2,4-difluorobenzenesulfonamide 2,4-difluoro C₂₀H₂₀F₂N₂O₄S 422.4 922123-66-8
N-(5-allyl-3,3-dimethyl-4-oxo-...-8-yl)-2,5-difluorobenzenesulfonamide 2,5-difluoro C₂₀H₂₀F₂N₂O₄S 422.4 921996-45-4

Key Differences and Implications:

Substituent Effects on Polarity and Solubility: The methoxy and methyl groups in the target compound enhance hydrophilicity compared to the fluorine atoms in analogs .

Biological Activity Considerations :

  • Sulfonamides are well-documented for enzyme inhibition (e.g., COX-2 by valdecoxib, C₁₆H₁₄N₂O₃S ) . The target compound’s methoxy group may mimic valdecoxib’s methyl group, suggesting possible COX-2 affinity, though empirical validation is needed.
  • Fluorine substituents in analogs could enhance metabolic stability and binding via halogen bonds, whereas the target’s methoxy group might alter pharmacokinetics (e.g., slower hepatic clearance).

Chelation Potential: Sulfonamides with hydroxyl or amino groups (e.g., those in ) demonstrate metal-chelating properties. The target compound lacks such groups, likely reducing its capacity for metal coordination compared to derivatives with hydroxyl or azo linkages.

Research Findings and Hypotheses:

  • Structural Stability : The benzo-oxazepine core’s rigidity, combined with allyl and dimethyl groups, may confer conformational stability, as seen in related heterocyclic systems .
  • Synthetic Challenges : Introducing methoxy and methyl groups requires precise regioselective synthesis, contrasting with the straightforward halogenation used for fluorine analogs .
  • Thermodynamic Properties : While melting/boiling points are unavailable, the higher molecular weight and polarity of the target compound suggest a higher melting point than fluorine analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent selection, and stoichiometry. For example, highlights the use of O-benzyl hydroxylamine hydrochloride with potassium carbonate in acetonitrile under reflux conditions at a 125 mmol scale . Controlled addition of sulfonating agents (e.g., 3,4-dichlorobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) can minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity fractions.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : For molecular weight verification (e.g., m/z calculated vs. observed).
  • UV-Vis and Fluorescence Spectroscopy : To study electronic transitions, as demonstrated in spectrofluorometric studies of analogous benzoxazepine derivatives .
  • X-ray Crystallography : If crystalline, resolves 3D conformation and hydrogen-bonding networks .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and monitor degradation via HPLC.
  • Photostability : Expose to UV light (e.g., 254 nm) and track changes in absorbance/fluorescence .
  • pH Stability : Test solubility and integrity in buffers (pH 3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. describes using reaction path search methods to simulate sulfonamide formation and benzoxazepine ring closure . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2, guided by structural analogs in PubChem .

Q. How to resolve contradictions in experimental data (e.g., inconsistent bioactivity or spectral results)?

  • Methodological Answer : Systematic validation steps include:

  • Replication : Repeat experiments under identical conditions to rule out procedural errors.
  • Cross-Lab Comparison : Collaborate with independent labs to verify results (see on comparative analysis frameworks) .
  • Advanced Analytics : Use 2D NMR (e.g., COSY, HSQC) to confirm ambiguous peaks or detect impurities .

Q. What strategies elucidate the reaction mechanism of sulfonamide incorporation into the benzoxazepine core?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic Profiling : Monitor intermediate formation via time-resolved HPLC or in-situ IR spectroscopy.
  • Isotopic Labeling : Introduce 18^{18}O or 15^{15}N to trace bond reorganization during sulfonamide coupling .
  • Computational Transition-State Analysis : Identify energy barriers for nucleophilic attack using Gaussian or ORCA software .

Q. How to design in vitro assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with structural homology to known sulfonamide targets (e.g., carbonic anhydrase) .
  • Assay Conditions : Use fluorogenic substrates (e.g., 4-methylumbelliferone derivatives) for real-time activity monitoring .
  • Dose-Response Curves : Calculate IC50_{50} values with nonlinear regression (e.g., GraphPad Prism) across 6–8 concentration points.

Q. What green chemistry approaches can reduce waste in the compound’s synthesis?

  • Methodological Answer :

  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, recyclable alternatives .
  • Catalytic Methods : Employ immobilized catalysts (e.g., silica-supported sulfonic acid) to minimize metal leaching .
  • Microwave-Assisted Synthesis : Reduce reaction times and energy use (e.g., 30 minutes vs. 12 hours for amide coupling) .

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